1-(furan-2-ylcarbonyl)-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-4-carboxamide
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Overview
Description
1-(furan-2-carbonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the furan ring through the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl groups can yield the corresponding alcohols.
Scientific Research Applications
1-(furan-2-carbonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(furan-2-carbonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]piperidine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The phenylpiperazine moiety is known to interact with serotonin receptors, which could be a potential target .
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-carbonyl)piperidin-4-one: Shares the furan and piperidine rings but lacks the phenylpiperazine moiety.
1-(furan-2-carbonyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of the phenylpiperazine moiety.
Uniqueness
1-(furan-2-carbonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]piperidine-4-carboxamide is unique due to the combination of the furan ring, piperidine ring, and phenylpiperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C28H30N4O4 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C28H30N4O4/c33-26(21-12-14-31(15-13-21)28(35)25-11-6-20-36-25)29-24-10-5-4-9-23(24)27(34)32-18-16-30(17-19-32)22-7-2-1-3-8-22/h1-11,20-21H,12-19H2,(H,29,33) |
InChI Key |
FAGDMKMKJVZLHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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